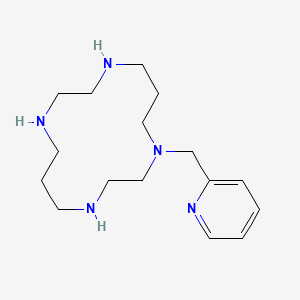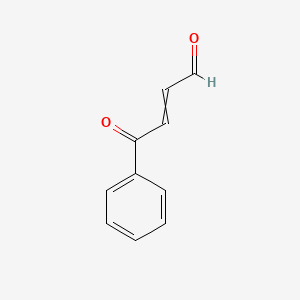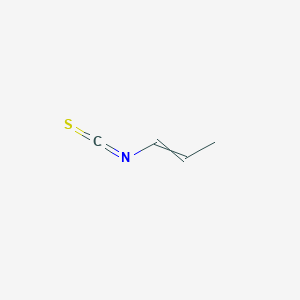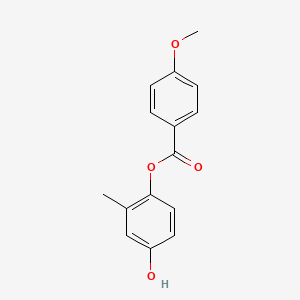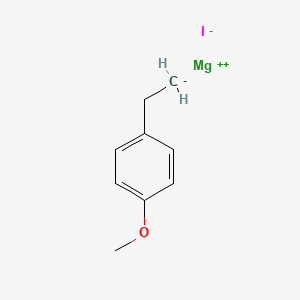![molecular formula C10H17O3PS B14279537 4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione CAS No. 121861-56-1](/img/structure/B14279537.png)
4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione is a complex organophosphorus compound characterized by its unique bicyclic structure. This compound is part of the broader class of phosphabicyclo[2.2.2]octane derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
The synthesis of 4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione typically involves the reaction of cyclohexyl-substituted phosphites with sulfur-containing reagents under controlled conditions. One common method includes the use of cyclohexyl phosphite and elemental sulfur, which react to form the desired thione compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione can be compared with other similar compounds such as:
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: This compound has an isopropyl group instead of a cyclohexyl group and an oxide instead of a thione group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide: This compound features a methyl group and a sulfide group, offering different reactivity and applications.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: With an ethyl group and an oxide group, this compound is another variant with distinct chemical properties.
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
121861-56-1 |
|---|---|
Molecular Formula |
C10H17O3PS |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-cyclohexyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H17O3PS/c15-14-11-6-10(7-12-14,8-13-14)9-4-2-1-3-5-9/h9H,1-8H2 |
InChI Key |
MYCVOGHVJRJECA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C23COP(=S)(OC2)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


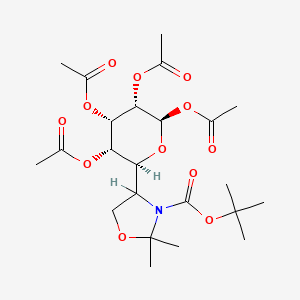
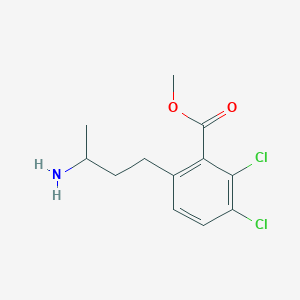
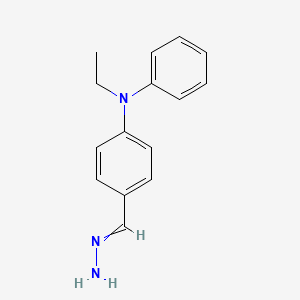
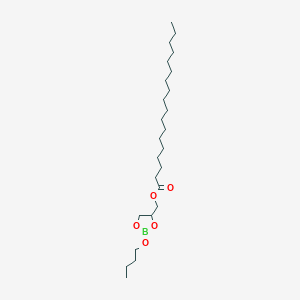
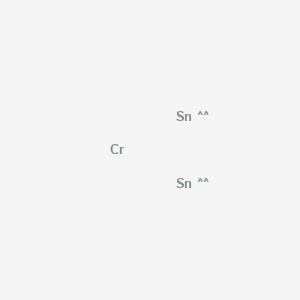
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
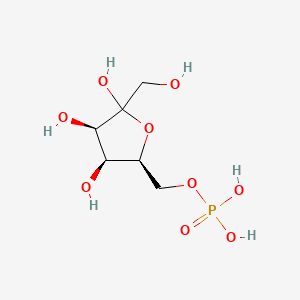
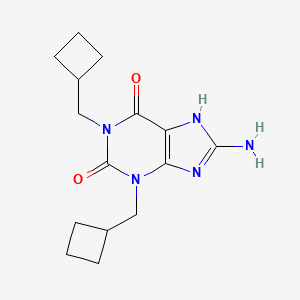
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)
